1-benzoyl-5-ethyl-3-methyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-benzoyl-5-ethyl-3-methyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BEP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. BEP is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. Due to its unique chemical structure, BEP has been found to exhibit various biochemical and physiological effects, making it a promising compound for further investigation.
Mechanism of Action
The mechanism of action of BEP is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells. BEP has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
BEP has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. BEP has also been reported to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using BEP in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. However, one limitation of using BEP is its relatively low stability, which may require special storage conditions to maintain its activity.
Future Directions
There are several potential future directions for research on BEP. One area of interest is the development of novel BEP derivatives with improved anticancer activity and selectivity. Another area of research is the investigation of the molecular targets of BEP and its mechanism of action. Additionally, the potential applications of BEP in the treatment of neurodegenerative diseases warrant further investigation.
Scientific Research Applications
BEP has been widely used in scientific research as a potential anticancer agent. Studies have shown that BEP exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BEP has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Furthermore, BEP has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-20(15-12-8-5-9-13-15)17(24)21(2)19(26)22(18(20)25)16(23)14-10-6-4-7-11-14/h4-13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPIPCOLXDJSSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C(=O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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